1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol is a biomedical compound with applications in the research and development of anti-tumor drugs, particularly those targeted towards skin, breast, and lung cancers . It is a white to off-white crystalline solid .

Molecular Structure Analysis

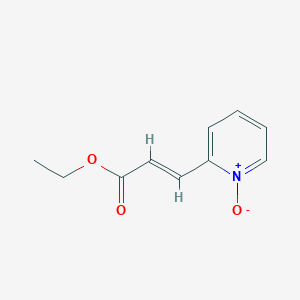

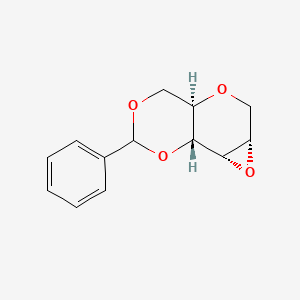

The molecular formula of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol is C13H14O4 . The InChI code is 1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13?/m1/s1 .Physical And Chemical Properties Analysis

The molecular weight of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol is 234.25 g/mol . It has a topological polar surface area of 40.2 Ų and a complexity of 289 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .科学的研究の応用

Anti-Tumor Drug Research

This compound has been identified as having potential applications in the development of anti-tumor drugs. It is particularly targeted towards cancers affecting the skin, breast, and lung . The unique structure of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol may interact with specific pathways or receptors in cancer cells, making it a valuable subject for pharmacological studies.

Synthesis of Protected D-Altritol Nucleosides

It serves as a precursor for the synthesis of protected D-Altritol nucleosides, which are important building blocks for oligonucleotide synthesis . These nucleosides can be used to create modified DNA or RNA strands that have applications in gene therapy, molecular diagnostics, and as tools for studying gene function.

Chiral Synthesis and Asymmetric Reduction

The compound is used in chiral synthesis and asymmetric reduction processes. Its stable blocked sugar structure makes it an ideal candidate for these types of chemical reactions, which are crucial in producing enantiomerically pure substances .

特性

IUPAC Name |

(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNJRIVJRIKQC-UCEQBCCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol | |

CAS RN |

109428-30-0 |

Source

|

| Record name | 1,5:2,3-Dianhydro-4,6-O-(phenylmethylene)-D-allitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109428-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What makes 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol a valuable precursor in nucleoside synthesis?

A1: 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol serves as a highly versatile starting point for creating D-altritol nucleosides due to its unique structure. The molecule features an epoxide ring, which can be opened by various nucleophiles, including those derived from nucleobases like adenine, guanine, thymine, and 5-methylcytosine [, ]. This ring-opening reaction allows for the efficient introduction of different nucleobases onto the D-altritol sugar moiety, forming the foundation of the nucleoside.

Q2: The research mentions optimizing reaction conditions for introducing heterocycles. Can you elaborate on this aspect?

A2: The successful incorporation of nucleobases onto the D-altritol scaffold via the ring-opening reaction necessitates specific reaction conditions, which are influenced by the nature of the nucleobase itself. Studies have shown that employing reagents like sodium hydride (NaH), lithium hydride (LiH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly impact reaction yields [, ]. Additionally, techniques such as phase transfer catalysis and microwave irradiation have been explored to optimize reaction times and enhance the overall efficiency of heterocycle introduction [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)